Superior Water Binding in Processed Meats: TSPP vs. SHMP and STPP
In a study on beef biceps femoris muscles, TSPP demonstrated a significantly greater ability to bind additional water compared to untreated controls, a performance not matched by sodium hexametaphosphate (SHMP) or sodium tripolyphosphate (STPP) [1]. While all three phosphates reduced free water, only TSPP showed a statistically significant (P < 0.05) increase in bound additional water. Furthermore, both TSPP and STPP significantly reduced cooking losses compared to the control, whereas SHMP did not differ from the control (P > 0.05) [1].
| Evidence Dimension | Water Binding Capacity and Cooking Loss |
|---|---|
| Target Compound Data | TSPP: Increased bound water (P < 0.05 vs. CNT); Decreased cooking loss (P < 0.05 vs. CNT) |
| Comparator Or Baseline | STPP: No significant difference in bound water vs. CNT (P > 0.05); Decreased cooking loss (P < 0.05 vs. CNT). SHMP: No significant difference in bound water or cooking loss vs. CNT (P > 0.05). |
| Quantified Difference | TSPP was the only phosphate to significantly improve bound additional water over the control. TSPP and STPP both reduced cooking loss; SHMP did not. |
| Conditions | Beef biceps femoris muscles enhanced with 2.0% NaCl and 0.2% or 0.4% phosphate solutions at 12-18% pump rates. |
Why This Matters
For meat processors, TSPP is a superior choice over SHMP for maximizing yield and moisture retention, which directly impacts product weight, texture, and profitability.
- [1] Baublits, R. T., Pohlman, F. W., Brown, A. H., & Johnson, Z. B. (2005). Effects of sodium chloride, phosphate type and concentration, and pump rate on beef biceps femoris quality and sensory characteristics. Meat Science, 70(2), 205–214. View Source
